molecular formula C37H53NO3 B10847057 Benzyl 2-hydroxyiminoolean-12-en-28-oate

Benzyl 2-hydroxyiminoolean-12-en-28-oate

Cat. No.: B10847057
M. Wt: 559.8 g/mol
InChI Key: UQAJJIWPUXUAMF-NUBQHGELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-hydroxyiminoolean-12-en-28-oate is a synthetic derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid. This compound has garnered interest due to its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-hydroxyiminoolean-12-en-28-oate typically involves the esterification of oleanolic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: The process may include steps such as purification through recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Hydroxide ions, acidic or basic conditions.

Major Products:

Mechanism of Action

Properties

Molecular Formula

C37H53NO3

Molecular Weight

559.8 g/mol

IUPAC Name

benzyl (4aS,6aR,6aS,6bR,8aS,12aS,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-nitroso-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C37H53NO3/c1-32(2)17-19-37(31(39)41-24-25-11-9-8-10-12-25)20-18-35(6)27(28(37)23-32)13-14-30-34(5)22-26(38-40)21-33(3,4)29(34)15-16-36(30,35)7/h8-13,26,28-30H,14-24H2,1-7H3/t26?,28-,29-,30+,34-,35+,36+,37-/m0/s1

InChI Key

UQAJJIWPUXUAMF-NUBQHGELSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCC6=CC=CC=C6)C)(CC(CC3(C)C)N=O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(CC5(C)C)N=O)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C

Origin of Product

United States

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